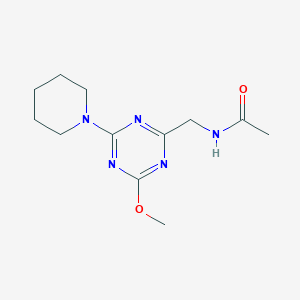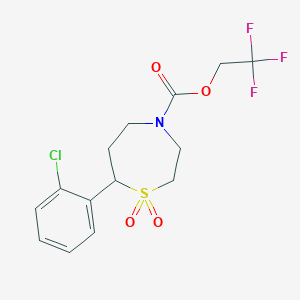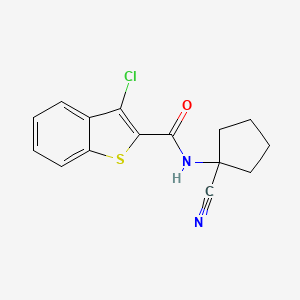
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways that are critical for cancer cell survival and growth.
作用机制
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide works by blocking the activity of BTK, ITK, and TAK, which are involved in the activation of downstream signaling pathways that promote cancer cell survival and proliferation. By inhibiting these kinases, 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide disrupts the signaling pathways that are critical for cancer cell growth and induces cell death.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In vitro studies have demonstrated that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide inhibits the growth and survival of cancer cells, induces cell death, and enhances the activity of other anticancer agents. In vivo studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide reduces tumor growth and prolongs survival in animal models of lymphoma, leukemia, and solid tumors.
实验室实验的优点和局限性
One advantage of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, ITK, and TAK, which reduces the risk of off-target effects and toxicity. Another advantage is its potency, which allows for lower doses and reduces the risk of side effects. However, one limitation of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide is its limited solubility, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential toxicity of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide in humans.
未来方向
There are several future directions for the research and development of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide. One direction is the evaluation of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Another direction is the development of more potent and selective inhibitors of BTK, ITK, and TAK, which may have improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of resistance to 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide and to identify biomarkers that can predict response to treatment.
合成方法
The synthesis of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 1-cyanocyclopentene with 3-chlorobenzenethiol, followed by the cyclization of the resulting intermediate with 2-amino-4-methylpyridine, and finally the acylation of the resulting compound with 2-chloroacetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide inhibits the activity of several protein kinases, including the Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases are involved in signaling pathways that are critical for the survival and proliferation of cancer cells, making them attractive targets for cancer therapy.
属性
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-10-5-1-2-6-11(10)20-13(12)14(19)18-15(9-17)7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYIKRLDZYIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)
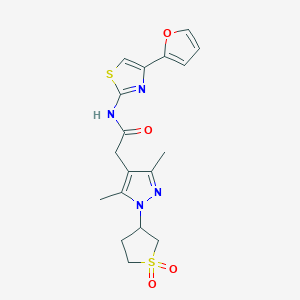
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2918775.png)
![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)
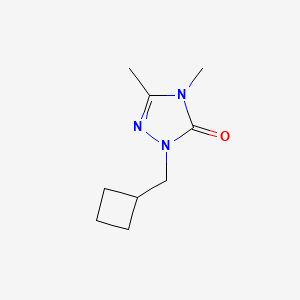
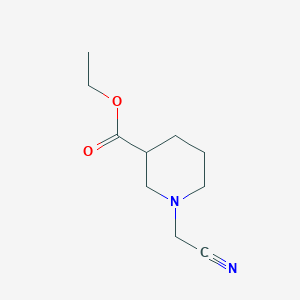
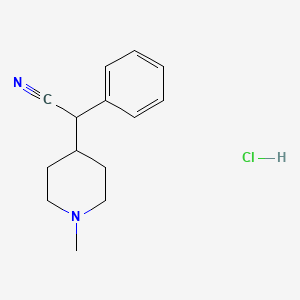
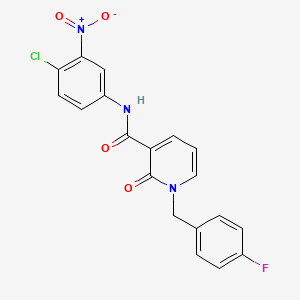
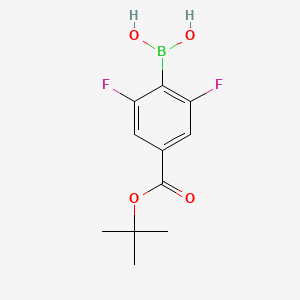
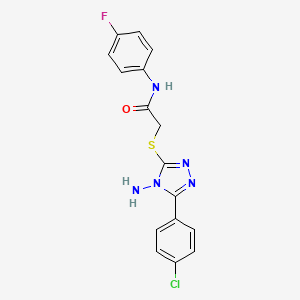
![4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2918786.png)
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)
